molecular formula C12H26N4O5 B1666434 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine CAS No. 516493-93-9

17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine

Cat. No. B1666434
M. Wt: 306.36 g/mol
InChI Key: SVPBRIZYFJFLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine, also known as 2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine, is an organic fragment often used as a linker in compound structures . It has the empirical formula C12H26N4O5 and a molecular weight of 306.36 .


Synthesis Analysis

This compound can be synthesized from hexaglycol as the starting material and sodium azide .


Molecular Structure Analysis

The molecular structure of 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine consists of a long chain of carbon and oxygen atoms, with an azide group attached at one end and an amine group at the other .


Chemical Reactions Analysis

The compound can be used to prepare radiolabeled peptides based on fluorine-18 . These peptides, labeled with fluorine-18, have significant clinical potential for use in positron emission tomography (PET) for the quantitative detection and characterization of various diseases .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a refractive index of 1.473 and a density of 1.10 g/mL . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Transformation Techniques

  • Synthesis of Bicyclo[1.1.1]pentan-1-amine : A study by Goh et al. (2014) explores a new route for synthesizing bicyclo[1.1.1]pentan-1-amine, an important moiety in medicinal chemistry, from 1-azido-3-iodobicyclo[1.1.1]pentane (Goh et al., 2014).

  • Azido Ketones and Derivatives : Patonay et al. (2011) provide a comprehensive overview of the synthesis and potential of α-azido ketones and related systems, highlighting their unique properties and applications in synthetic chemistry (Patonay et al., 2011).

  • Targeted Diazotransfer Reagents for Proteins : Lohse et al. (2017) discuss the use of biotin-tethered diazotransfer reagents for selective modification of proteins with azides, a method valuable for bioorthogonal protein functionalization (Lohse et al., 2017).

Structural and Material Applications

  • Azido-Nickel(II) Complexes : Massoud et al. (2007) synthesized and analyzed the structure and magnetic properties of azido-Nickel(II) complexes, highlighting the significance of azido groups in the formation of these compounds (Massoud et al., 2007).

  • XPS Investigation of Azide-Modified Surfaces : Zorn et al. (2014) utilized X-ray Photoelectron Spectroscopy to characterize nitrogen species in perfluorophenylazide-modified surfaces, emphasizing the role of azides in material surface tailoring (Zorn et al., 2014).

Chemical and Pharmaceutical Synthesis

  • Synthesis of Nitrogen-rich Compounds : Srinivas et al. (2014) prepared imidazole, 1,2,4-triazole, and tetrazole-based molecules, considering their application in nitrogen-rich gas generators, highlighting the role of azide groups in these syntheses (Srinivas et al., 2014).

  • Iron-Catalysed Azidation : Leclair et al. (2021) presented an iron-catalysed method for azidation of C(sp³)-H bonds, useful in the production of γ-azido ketones and β-azido alcohols (Leclair et al., 2021).

  • Energetic Azido-Nitro Triazoles : Wang et al. (2011) explored the preparation and characterization of energetic nitrogen-rich salts based on 3-azido-N-nitro-1H-1,2,4-triazol-5-amine, demonstrating the energetic properties and potential applications in explosives (Wang et al., 2011).

  • Synthesis of Steroidal Amines : Hirami et al. (1975) discussed the synthesis of various steroidal amines, including their antimicrobial activities, showing the utility of azide reduction in pharmaceutical synthesis (Hirami et al., 1975).

Safety And Hazards

The compound is classified as a combustible liquid . It has a flash point of 110 °C .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPBRIZYFJFLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619582
Record name 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine

CAS RN

516493-93-9
Record name 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vigorously stirred suspension of 1,17-diazido-3,6,9,12,15-pentaoxaheptadecane (25 g, 75 mmol) in 5% HCl (200 mL) was added a solution of triphenylphosphine (19.2 g, 73 mmol) in ether (150 mL) over 3 hrs at room temperature. The reaction mixture was stirred for additional 24 hrs. The phases were separated and the aqueous phase was extracted with dichloromethane (3×40 mL). The aqueous phase was cooled in an ice/water bath and the pH was adjusted to 12 by addition of solid potassium hydroxide. The aqueous phase was concentrated and the product was taken up in dichloromethane (150 mL). The organic phase was dried (Na2SO4) and concentrated giving of 22 g (95%) of a yellow oil. The product was identified by electrospray mass spectrometry (ESI-MS) (MH+ calculated: 307.19; found 307.4). The crude oil was used in the nest step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Reactant of Route 2
Reactant of Route 2
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Reactant of Route 3
Reactant of Route 3
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Reactant of Route 4
Reactant of Route 4
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Reactant of Route 5
Reactant of Route 5
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Reactant of Route 6
Reactant of Route 6
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.